(1-benzyl-1H-indol-3-yl)(piperidin-1-yl)methanethione
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Overview
Description
(1-benzyl-1H-indol-3-yl)(piperidin-1-yl)methanethione is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications . This compound features an indole core, a piperidine ring, and a methanethione group, making it a unique structure with potential biological significance.
Preparation Methods
The synthesis of (1-benzyl-1H-indol-3-yl)(piperidin-1-yl)methanethione typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction, where the indole is treated with benzyl chloride in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Attachment of the Methanethione Group: The methanethione group can be introduced through a thiolation reaction, where the compound is treated with a thiolating agent such as Lawesson’s reagent.
Chemical Reactions Analysis
(1-benzyl-1H-indol-3-yl)(piperidin-1-yl)methanethione undergoes various chemical reactions, including:
Scientific Research Applications
(1-benzyl-1H-indol-3-yl)(piperidin-1-yl)methanethione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Biology: The compound is used as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of (1-benzyl-1H-indol-3-yl)(piperidin-1-yl)methanethione involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, modulating their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets . The methanethione group can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
(1-benzyl-1H-indol-3-yl)(piperidin-1-yl)methanethione can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Indole-3-butyric acid: A synthetic plant hormone used to promote root growth.
The uniqueness of this compound lies in its combination of an indole core, a piperidine ring, and a methanethione group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H22N2S |
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Molecular Weight |
334.5 g/mol |
IUPAC Name |
(1-benzylindol-3-yl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C21H22N2S/c24-21(22-13-7-2-8-14-22)19-16-23(15-17-9-3-1-4-10-17)20-12-6-5-11-18(19)20/h1,3-6,9-12,16H,2,7-8,13-15H2 |
InChI Key |
PCDYLXHKLFUWKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
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